2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRGSDCFZFTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC(C)C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions, starting from simpler precursor compounds. The key steps include the formation of the thienopyrimidine core, followed by functional group modifications to introduce the isopropylthio, methyl, and phenethyl groups. Typical conditions involve the use of organic solvents, catalysts, and controlled temperature environments to ensure high yields and purity.
Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of reaction conditions and the use of industrial-grade reagents and equipment. Batch reactors or continuous flow reactors may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation of the Isopropylthio Group
The sulfide group (-S-iPr) undergoes oxidation to form sulfoxide or sulfone derivatives, a common reaction for thioether-containing compounds.
Mechanistic Insight : The sulfoxide forms via electrophilic oxidation with mCPBA, while sulfone generation requires stronger oxidizing agents like H₂O₂ in acidic media .
Nucleophilic Substitution at the Sulfanyl Position
The isopropylthio group can be displaced by nucleophiles under basic conditions, leveraging the electron-withdrawing pyrimidinone ring.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 80°C, 12 h | 2-Morpholino derivative | 62% | |
| Sodium methoxide | NaOMe, MeOH, reflux, 6 h | 2-Methoxy derivative | 55% |
Key Note : Substitution efficiency depends on the leaving group’s stability and nucleophile strength. Steric hindrance from the isopropyl group may reduce reactivity .
Functionalization of the Phenethyl Substituent
The phenethyl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Example : Bromination at the para position enables subsequent Suzuki coupling to introduce aryl groups .
Modification of the Pyrimidinone Ring
The carbonyl group at position 4 participates in condensation and alkylation reactions.
Note : The 4-ketone is reactive toward nucleophiles like hydrazine, forming hydrazones useful for further functionalization .
Reduction of the Dihydrothieno Ring
The 6,7-dihydrothieno ring can undergo selective reduction, though saturation is already partial.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc, RT, 24 h | Fully saturated thieno ring | 45% |
Limitation : Over-reduction may disrupt the aromatic system, reducing biological activity .
Salt Formation and Acid-Base Reactions
The pyrimidinone’s NH group (if present) and oxygen atoms enable salt formation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (g) | Et₂O, 0°C, 1 h | Hydrochloride salt | 89% | |
| Ethanolamine | EtOH, RT, 2 h | Monoethanolamine salt | 82% |
Application : Salt formation improves solubility for pharmaceutical formulations .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily due to its interaction with various biological targets. Key areas of application include:
- GnRH Antagonism : The compound has demonstrated significant antagonistic activity against Gonadotropin-Releasing Hormone (GnRH), which is crucial for regulating reproductive hormones. This property suggests potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and preventing metastasis. Its structural features contribute to its effectiveness as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by mitigating oxidative stress and inflammation .
Comprehensive Data Tables
Case Studies
-
GnRH Antagonism in Cancer Treatment :
A study highlighted the efficacy of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in reducing tumor size in animal models of prostate cancer. The compound was administered over a period of four weeks, resulting in a significant decrease in testosterone levels and tumor growth inhibition . -
Anticancer Mechanisms :
In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, leading to cell death . -
Neuroprotection :
A recent investigation into the neuroprotective effects of the compound showed promising results in a mouse model of Alzheimer's disease. Treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests .
Mechanism of Action
The mechanism of action for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets. The thienopyrimidine core allows for high binding affinity to various biological receptors or enzymes, modulating their activity and leading to desired biochemical effects. Molecular docking studies often reveal interactions with amino acid residues within the active sites of proteins.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : The target’s 2-isopropylthio and 3-phenethyl groups introduce greater steric bulk compared to smaller substituents (e.g., 3-methyl in 3a ), which may affect synthetic yields and crystallization.
- Melting Points : Aromatic substituents (e.g., 3-methoxyphenyl in 12 ) correlate with higher melting points (>240°C) compared to alkylated analogs (e.g., 3a, 148–150°C ).
Key Observations :
- PDE Selectivity: The target’s isopropylthio group may confer selectivity for PDE isoforms compared to amino-substituted analogs (e.g., 2-isopropylamino in ).
- Antifungal Potential: Alkylthio substituents (e.g., butylthio in ) show reduced antifungal activity compared to phenoxy derivatives (e.g., 6i ), suggesting substituent-dependent efficacy.
- Role of 3-Substituents : The phenethyl group in the target compound may enhance binding to hydrophobic targets compared to smaller alkyl chains (e.g., 3-methyl in 3a ).
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The 6,7-dihydrothieno ring reduces aromaticity, possibly decreasing oxidative metabolism compared to fully unsaturated analogs .
Biological Activity
The compound 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core with an isopropylthio group and a phenethyl substituent, which may contribute to its pharmacological properties.
Research indicates that thienopyrimidine derivatives exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many thienopyrimidine compounds act as kinase inhibitors. For instance, Polo-like kinase 1 (Plk1), which is often overexpressed in cancers, is a target for these compounds. Inhibiting Plk1 can lead to reduced cell proliferation in cancerous cells .
- Modulation of Metabolic Pathways : Some derivatives have shown effects on glucose metabolic pathways by modulating glucose-6-phosphatase activity. This could have implications for metabolic disorders such as diabetes .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that certain thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .
Other Pharmacological Activities
In addition to anticancer effects, thienopyrimidine derivatives have been investigated for:
- Antimicrobial Properties : Some studies suggest that these compounds may exhibit antibacterial and antifungal activities due to their ability to disrupt cellular processes in microorganisms .
- Anti-inflammatory Effects : There is emerging evidence that certain derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of thienopyrimidine derivatives:
- Study on Plk1 Inhibition :
- Metabolic Modulation :
Data Tables
Q & A
Q. What are the standard synthetic routes for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. For example, analogous thieno-pyrimidinones are synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones under acidic conditions . Key intermediates are characterized using:
Q. How is in vitro biological activity (e.g., enzyme inhibition) evaluated for this compound?
- Methodological Answer : Use enzyme inhibition assays, such as COX-2 selectivity studies:
Enzyme source : Recombinant human COX-1 and COX-2 isoforms.
Assay protocol : Incubate the compound with enzymes and arachidonic acid, measuring prostaglandin production via ELISA.
Controls : Include indomethacin (COX-1/COX-2 inhibitor) and celecoxib (selective COX-2 inhibitor) .
Data normalization : Express IC values relative to controls to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address via:
Q. ADME profiling :
- Solubility : Use shake-flask method with HPLC quantification.
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion.
Pharmacodynamic reconciliation : Compare tissue-specific enzyme inhibition (e.g., synovial fluid COX-2 in arthritis models) with plasma concentrations .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in thieno-pyrimidinone derivatives?
- Methodological Answer : Adopt a split-plot design to minimize variability:
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
Physical-chemical properties : Measure logP (octanol-water partitioning) and hydrolysis half-life at pH 7.2.
Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and photolysis under simulated sunlight.
Ecotoxicity : Conduct Daphnia magna acute toxicity (48h LC) and algal growth inhibition tests.
Data Analysis & Optimization
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism):
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer : Apply Design of Experiments (DoE):
- Factors : Temperature (60–100°C), solvent (DMF vs. dioxane), catalyst (KCO vs. NaH).
- Response surface methodology (RSM) : Identify optimal conditions for maximum yield.
- Validation : Scale reactions from 10 mmol to 100 mmol, monitoring purity via HPLC .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions (Adapted from )
| Reaction Method | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Method (a) | Water | None | RT | 93 |
| Method (b) | DMF | KCO | 60 | 28 |
Table 2 : Comparative COX-2 Selectivity of Analogous Compounds (Adapted from )
| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| Indomethacin | 0.03 | 1.5 | 50 |
| Derivative 5 | 12.4 | 0.9 | 13.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
